molecular formula C10H23NO B1531889 (3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine CAS No. 1564789-83-8

(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine

Cat. No. B1531889
CAS RN: 1564789-83-8
M. Wt: 173.3 g/mol
InChI Key: PGMDBLHGCUZBOH-UHFFFAOYSA-N
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Description

“(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” is a chemical compound with the molecular formula C10H23NO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . The exact structure is not available in the search results.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The molecular weight is 173.3 g/mol .

Scientific Research Applications

Complexation Behaviour with Copper

  • Study: Polarographic reduction behaviour of copper in the presence of 1-amino-3-methoxypropane and 2-dimethylaminoethanol.
  • Insights: The research examined the complexation behaviour of 1-amino-3-methoxypropane (3MPA), a compound related to (3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine, with copper. The study focused on its potential as a volatile amine for boiler water treatment and found that it forms coloured complexes with copper, exhibiting specific reduction behaviours (Kumbhar et al., 1990).

Polymerization Catalysts

  • Study: Thermal latency and structure–activity relationship of aminimides in the polymerization of epoxide.
  • Insights: Research on derivatives of this compound demonstrated their use as thermally latent initiators for the polymerization of glycidyl phenyl ether. The study highlights the thermal latency and effectiveness of these compounds in polymerization processes (Lee, Sanda, & Endo, 1997).

Surface Chemistry

  • Study: Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces.
  • Insights: This study explored the gas-phase reaction of compounds similar to this compound on silica surfaces. It provides insights into the adsorption and reaction mechanisms on silica, which is crucial for understanding surface chemistry in various applications (White & Tripp, 2000).

Chelation Dynamics in Aryllithium Reagents

  • Study: Amine-chelated aryllithium reagents--structure and dynamics.
  • Insights: The study explored the structure and dynamics of amine chelated aryllithium reagents, which is relevant for understanding the chemistry and applications of amines like this compound in organic synthesis (Reich et al., 2001).

Safety and Hazards

The safety information for “(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” indicates that it is potentially dangerous. The hazard statements include H226, H302, H312, H314, H332, and H335 . These codes correspond to various hazards, such as being flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-8(7-12-6)11-9(2)10(3,4)5/h8-9,11H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMDBLHGCUZBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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